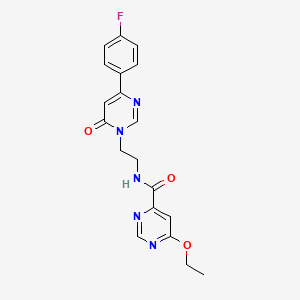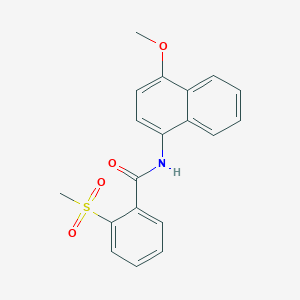
N-(4-methoxynaphthalen-1-yl)-2-methylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the 3D structure of the molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties might include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique
High-Performance Liquid Chromatography (HPLC) Applications :
- The methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, a related compound, has been utilized as a fluorogenic labeling reagent for the HPLC of biologically important thiols like glutathione and cysteine. This compound reacts with thiols to produce fluorescent adducts, which can be separated and detected using reversed-phase HPLC and fluorimetric detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Catalysis and Chemical Synthesis :
- 2-Methoxynaphthalene, a structurally similar compound, is a crucial intermediate in the production of naproxen, a widely-used non-steroidal anti-inflammatory drug. Research has focused on the catalytic methylation of 2-naphthol using greener agents, contributing to more environmentally friendly synthesis methods (Yadav & Salunke, 2013).
Pharmaceutical Formulations :
- Studies involving the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid have demonstrated its application in determining L-cysteine and mesna in pharmaceutical formulations, indicating its role in quality control and formulation analysis (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Medical Imaging and Diagnostics :
- Related compounds like [11C]L-159,884 have been developed as radiolabelled nonpeptide angiotensin II antagonists, useful for imaging angiotensin II AT1 receptors. Such developments have implications in diagnostic imaging and understanding receptor interactions in various diseases (Hamill et al., 1996).
Antimicrobial and Antiproliferative Research :
- Derivatives of 6-methoxynaphthalen have been explored for their antiproliferative activity in rat C6 glioma cells, indicating potential applications in tumor research and therapy. This research extends to understanding the mechanisms of action at the sigma(1) receptor, highlighting the compound's relevance in biomedical research (Berardi et al., 2005).
Photodynamic Therapy for Cancer Treatment :
- Research into new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, which include methoxybenzamide structures, has shown promise in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yield and are effective as Type II photosensitizers, demonstrating their potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).
Agricultural Applications - Herbicide Development :
- Studies have synthesized novel triazolinone derivatives, which are potent inhibitors of protoporphyrinogen oxidase, an important target in herbicide action. These compounds, incorporating pharmacophores similar to methoxynaphthalene, have shown promising herbicidal activities, indicating their potential use in agriculture (Luo et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-2-methylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4S/c1-24-17-12-11-16(13-7-3-4-8-14(13)17)20-19(21)15-9-5-6-10-18(15)25(2,22)23/h3-12H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNNJWJRHYNOCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

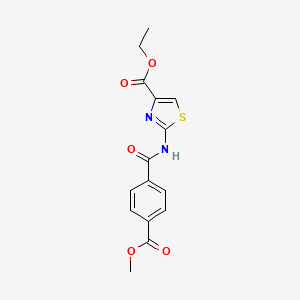
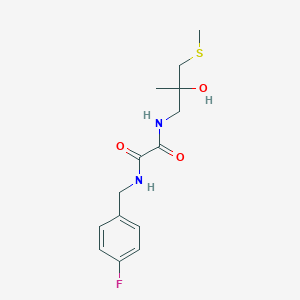
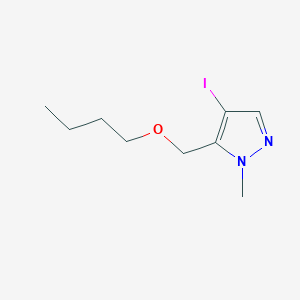
![2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole](/img/structure/B2966590.png)
![(E)-3-Phenyl-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2966591.png)
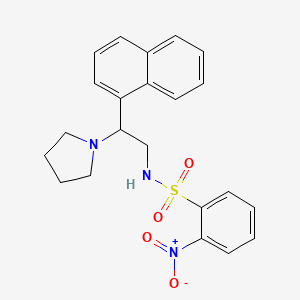
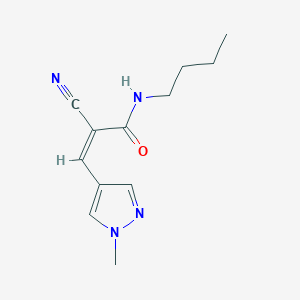
![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B2966599.png)
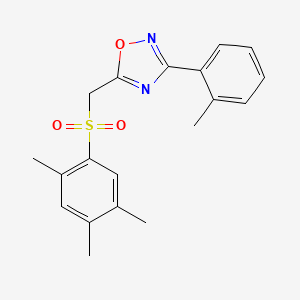
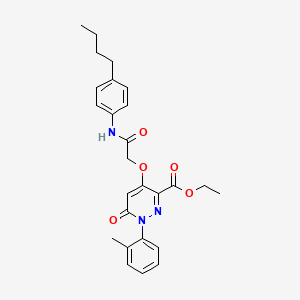
![4-butyl-N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2966603.png)

